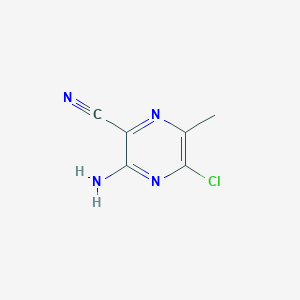

6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of carbazole derivatives, including compounds similar to “6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one,” involves complex organic reactions. These compounds are often synthesized through methods such as Friedel–Crafts acylation, which has been used for related carbazole compounds like 1-(4-Fluorobenzoyl)-9H-carbazole, starting from 9H-carbazole and 4-fluorobenzonitrile. This method allows for the introduction of fluorine atoms and various substituents to the carbazole core, indicating a versatile approach to synthesizing a wide range of fluorinated carbazole derivatives (Laube et al., 2022).

Molecular Structure Analysis The molecular structure of carbazole derivatives is characterized by the presence of a carbazole moiety with various substituents that influence the compound's properties. For instance, single-crystal X-ray diffraction analysis is a common technique to unambiguously reveal the molecular structure of such compounds, providing detailed insight into their conformation and electronic structure (Laube et al., 2022).

Chemical Reactions and Properties Carbazole derivatives engage in a variety of chemical reactions, including photophysical processes and interactions with light. For instance, compounds like 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene have been studied for their applications as organophotocatalysts due to their excellent redox window, good chemical stability, and broad applicability. These properties make them attractive for various organic reactions, highlighting the reactivity and functional versatility of carbazole derivatives (Shang et al., 2019).

Physical Properties Analysis The physical properties of carbazole derivatives, such as fluorescence and solvatochromism, are significantly influenced by their molecular structure. Studies on compounds like 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO) have shown that these compounds are sensitive to solvent polarity, exhibiting distinct behaviors in various solvents. This sensitivity is much higher in the electronic excited state, as observed through steady-state and time-resolved fluorescence experiments (Ghosh et al., 2013).

Applications De Recherche Scientifique

Photophysics of Derivatives

The study by Ghosh et al. (2013) discusses the photophysical characterization of compounds related to 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one. These compounds exhibit sensitivity to solvent polarity, particularly in their electronically excited state, as observed through steady-state and time-resolved fluorescence experiments. This research is vital for understanding the fluorescence properties of similar compounds in various solvents (Ghosh, Mitra, Saha, & Basu, 2013).

Photocatalytic Transformations

Shang et al. (2019) review the applications of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, a fluorophore related to 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one, in photocatalytic transformations. This compound serves as a powerful organophotocatalyst in various organic reactions, offering insights into the photocatalytic potential of similar fluorophores (Shang, Lu, Cao, Liu, He, & Yu, 2019).

Colorimetric/Fluorometric Probing

Zhao et al. (2012) synthesized a fluorene oligomer with peripheral carbazole side chains, demonstrating its high fluorescence quenching sensitivity and selectivity towards iodide. This research highlights the potential of carbazole derivatives in developing sensitive colorimetric and fluorometric probes, which could extend to 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives (Zhao, Yao, Zhang, & Ma, 2012).

Synthesis and Evaluation for Antimicrobial and Anticancer Activity

Al-Trawneh et al. (2010) synthesized derivatives of 6-fluoro-4-oxopyrido[2,3-a]carbazole, which were evaluated for their antimicrobial and antiproliferative activity. This study's relevance lies in exploring the therapeutic potential of such compounds, suggesting applications in developing novel chemotherapeutics (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).

Determination of Dissociation Constant

Zhang et al. (2009) determined the dissociation constant of 1,2,3,9-tetrahydro-4H-carbazol-4-one using ultraviolet absorption spectrometry. This research is significant for understanding the compound's chemical behavior in different solvent environments (Zhang, Zhang, Tang, & Zhou, 2009).

Reductive Cyclization in Synthesis

Qiu et al. (2018) explored reductive cyclization of o-nitroarylated-α,β-unsaturated aldehydes and ketones to synthesize 1,2,3,9-tetrahydro-4H-carbazol-4-ones. This study contributes to the synthetic chemistry of carbazole derivatives, offering methods for creating novel structures (Qiu, Dlugosch, Liu, Khan, Ward, Lan, & Banwell, 2018).

Synthesis of Novel Carbazole Derivatives

He and Zhu (2005) conducted a detailed study on the reactions of fluoroalkanesulfonyl azides with carbazole derivatives, leading to the formation of unexpected products. This research provides insights into the synthetic pathways and potential unexpected reactions when working with compounds like 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one (He & Zhu, 2005).

Propriétés

IUPAC Name |

6-fluoro-1,2,3,9-tetrahydrocarbazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15/h4-6,14H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGNURGTUVSLGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319512 |

Source

|

| Record name | 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

CAS RN |

88368-12-1 |

Source

|

| Record name | NSC346509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.